molecular formula C19H19N3O3 B2722320 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate CAS No. 454229-55-1

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate

Cat. No. B2722320
CAS RN: 454229-55-1
M. Wt: 337.379
InChI Key: ZXFZCBYZFGQLTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate were not found, there are several methods of synthesis reported in the literature for the preparation of similar compounds . One of the most popular methods involves the cyclodehydration of 1,2-diacylhydrazines using phosphorous oxychloride (POCl3) as a dehydrating agent .

Scientific Research Applications

Environmental Impact and Applications

Toxicity and Environmental Persistence

UV Filters in Environmental Samples

Chemical Synthesis and Applications

Chemical Synthesis

Polymer Degradation

Mechanism of Action

Target of Action

The primary targets of the compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown . As research progresses, it is expected that the affected pathways and their downstream effects will be identified and summarized.

Result of Action

The molecular and cellular effects of the action of “this compound” are currently under investigation . As more research is conducted, a clearer picture of these effects will emerge.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “this compound” is an important area of study . These factors can include temperature, pH, and the presence of other compounds, among others.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-19(2,3)14-10-8-13(9-11-14)18(24)25-12-22-17(23)15-6-4-5-7-16(15)20-21-22/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFZCBYZFGQLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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